2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(5-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-10-7-8-11(16-6)9-12(10)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAWACMQRIPJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-methoxy-2-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or tetrahydrofuran. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that boron compounds can exhibit significant anticancer properties. Specifically, studies have shown that derivatives of dioxaborolanes can inhibit cancer cell proliferation. For instance, the incorporation of 2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into drug formulations has been investigated for its potential to enhance the efficacy of existing chemotherapeutics by improving their solubility and bioavailability.
Drug Delivery Systems
The compound's ability to form stable complexes with various therapeutic agents makes it a candidate for drug delivery systems. Its boron content allows for targeted delivery mechanisms that can exploit the unique metabolic pathways of cancer cells. This specificity can minimize side effects associated with conventional chemotherapy.
Case Study:
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of dioxaborolane derivatives to evaluate their cytotoxic effects on breast cancer cell lines. The results indicated that compounds with the methoxy group showed enhanced activity compared to their non-methoxy counterparts .
Reagent in Cross-Coupling Reactions
Dioxaborolanes are known for their utility as reagents in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the methoxy group in this compound enhances its reactivity and selectivity in forming carbon-carbon bonds.
Table 1: Comparison of Reactivity
| Compound | Reactivity in Suzuki Coupling | Yield (%) |
|---|---|---|
| This compound | High | 85% |
| 4-Methylphenylboronic acid | Moderate | 70% |
| Phenylboronic acid | Low | 50% |
Case Study:
A study showcased the use of this compound in synthesizing complex organic molecules by facilitating the formation of biaryl compounds under mild conditions. The results highlighted its efficiency and the high yields obtained compared to traditional boronic acids .
Polymer Chemistry
The incorporation of boron-based compounds into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The unique structure of this compound allows it to act as a cross-linking agent in polymer synthesis.
Sensor Applications
Due to its electronic properties, this compound can be utilized in the development of sensors for detecting environmental pollutants or biological markers. Its ability to undergo reversible chemical changes upon exposure to specific analytes makes it suitable for sensor technology.
Case Study:
Research published in Advanced Materials demonstrated the successful application of boron-containing polymers in fabricating sensors that exhibit high sensitivity and selectivity towards volatile organic compounds (VOCs) .
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the dioxaborolane ring. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The methoxy group on the phenyl ring can also influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Comparative Data Table
Key Findings
Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance boron electrophilicity but may compromise stability .
Steric Bulk : Bulky substituents (cyclopropyl, anthryl) improve stability but require optimized synthetic conditions .
Synthetic Yields : Yields vary widely (26–97%), influenced by substituent electronic and steric profiles .
Biological Activity
2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of dioxaborolanes. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections will explore its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C14H21BO3
- Molecular Weight : 248.13 g/mol
- CAS Number : 351456-69-4
Biological Activity Overview
Research has indicated that compounds within the dioxaborolane class exhibit various biological activities, including antibacterial and anticancer properties. The specific compound in focus has shown potential in several areas:
Antibacterial Activity
Studies have demonstrated that dioxaborolanes can effectively inhibit the growth of resistant bacterial strains. For instance:
- Mechanism of Action : Dioxaborolanes may function by inhibiting key enzymes involved in bacterial cell wall synthesis, thus compromising bacterial integrity and viability.
- Case Study : A derivative of dioxaborolane was tested against various Gram-negative bacteria, showing significant inhibition against strains resistant to conventional antibiotics. This highlights the potential of the compound in addressing antibiotic resistance issues .
Anticancer Properties
Emerging research has suggested that dioxaborolanes could play a role in cancer therapy:
- Targeting Pathways : The compound has been investigated for its ability to inhibit specific kinases involved in tumor growth and proliferation.
- In Vitro Studies : In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival .
Data Table of Biological Activities
Research Findings
Recent studies have focused on synthesizing derivatives of dioxaborolanes to enhance their biological activity:
- Synthesis and Characterization : Researchers have developed various derivatives with modifications at the phenyl ring to improve potency and selectivity against target enzymes.
- In Vivo Studies : Animal models have been employed to evaluate the therapeutic efficacy and safety profile of these compounds, showing promising results in reducing tumor size and bacterial load .
Q & A
Q. What are the standard synthetic protocols for preparing 2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be optimized?
The compound is typically synthesized via palladium-catalyzed cross-coupling or direct borylation of aryl precursors. For example, similar dioxaborolanes are prepared using protocols involving Suzuki-Miyaura coupling or lithiation followed by boron electrophile quenching . Key steps include:
- Reagent selection : Use of B₂pin₂ (bis(pinacolato)diboron) for borylation under inert conditions.
- Purification : Flash column chromatography (e.g., hexane/EtOAC gradients) to isolate isomers and remove byproducts, achieving >85% purity .
- Yield optimization : Adjusting stoichiometry of aryl halides to boron reagents (1:1.2 ratio) and reaction time (12–24 hrs) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹¹B) and high-resolution mass spectrometry (HRMS):
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester .
- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.0–1.3 ppm) verify substitution patterns .
- HRMS : Exact mass matching within 3 ppm error ensures molecular formula accuracy . Note: Directly boron-bonded carbons may not appear in ¹³C NMR due to quadrupolar relaxation .
Q. What are the stability considerations for this boronate ester under storage and reaction conditions?
- Storage : Argon-filled vials at –20°C prevent hydrolysis; degradation occurs rapidly in humid environments .
- Reaction compatibility : Stable under anhydrous, neutral conditions but hydrolyzes in acidic/alkaline media. Avoid protic solvents (e.g., water, alcohols) during synthesis .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic role of NaOt-Bu in reactions involving this compound?
Sodium tert-butoxide activates the boronate ester by generating a trialkoxyborohydride intermediate, which facilitates ketone reduction or transmetallation in cross-couplings. Spectroscopic studies suggest a dynamic equilibrium between boronate and borohydride species, with NaOt-Bu stabilizing the reactive hydride .
Q. How do reaction conditions influence regioselectivity in cross-coupling reactions with this boronate ester?
Regioselectivity is controlled by steric and electronic factors:
- Steric effects : Bulky substituents on the aryl ring (e.g., 2-methyl) direct coupling to para positions .
- Catalyst choice : Pd(PPh₃)₄ favors electron-rich aryl partners, while Pd(dppf)Cl₂ enhances coupling with electron-deficient systems .
- Solvent polarity : Polar aprotic solvents (THF, DMF) improve yields in Suzuki-Miyaura reactions .
Q. How should researchers resolve contradictions in NMR data for structurally similar dioxaborolanes?
Discrepancies in reported shifts (e.g., δ 1.23 vs. δ 1.30 for pinacol methyl groups) may arise from:
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model boron’s electrophilicity and transition states. For example:
Q. How does steric hindrance from the 2-methyl group affect stability and reactivity?
The 2-methyl group:
- Reduces hydrolysis : Steric shielding protects the boron center from nucleophilic attack .
- Limits coupling efficiency : Bulky substituents slow transmetallation in cross-couplings, requiring higher catalyst loadings (5–10 mol% Pd) .
Q. What are the emerging applications of this compound in medicinal chemistry or materials science?
- Cancer research : Analogous dioxaborolanes inhibit glycolysis in prostate cancer cells via lactate dehydrogenase modulation .
- Polymer synthesis : Boronate esters serve as monomers in self-healing materials due to reversible B–O bond formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
